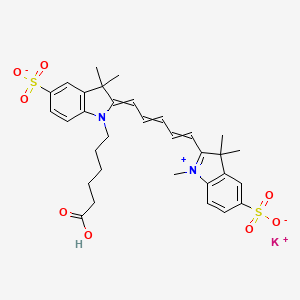
Sulfo-Cyanine5 carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sulfo-Cyanine5 carboxylic acid is a water-soluble, far-red emitting fluorophore. It belongs to the family of cyanine dyes, which are known for their high extinction coefficients and low dependence of fluorescence on pH. This compound is particularly valued for its high hydrophilicity and negative charge at neutral pH, making it highly suitable for various biological and chemical applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Sulfo-Cyanine5 carboxylic acid typically involves the reaction of a cyanine dye precursor with sulfonic acid groupsThe final step involves the attachment of a carboxylic acid group, which allows for further functionalization and conjugation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving advanced purification techniques such as high-performance liquid chromatography (HPLC) and recrystallization. The compound is then formulated into various forms, including powders and solutions, for distribution to research and industrial facilities .
Analyse Chemischer Reaktionen
Types of Reactions
Sulfo-Cyanine5 carboxylic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The carboxylic acid group can be activated and substituted with various functional groups, such as amines and alcohols, to form amides and esters.
Conjugation Reactions: The compound can be conjugated to biomolecules like proteins and nucleic acids through its carboxylic acid group, often using carbodiimide chemistry.
Common Reagents and Conditions
Carbodiimides: Used for activating the carboxylic acid group for conjugation reactions.
Amines and Alcohols: React with the activated carboxylic acid group to form amides and esters.
Major Products
Amides and Esters: Formed through substitution reactions.
Conjugates: Formed by attaching this compound to biomolecules.
Wissenschaftliche Forschungsanwendungen
Sulfo-Cyanine5 carboxylic acid is widely used in various scientific research fields:
Chemistry: Used as a fluorescent probe for detecting and quantifying chemical species.
Biology: Employed in fluorescence microscopy and flow cytometry for labeling cells and biomolecules.
Medicine: Utilized in diagnostic imaging and as a marker in therapeutic studies.
Industry: Applied in the development of sensors and diagnostic kits.
Wirkmechanismus
The mechanism of action of Sulfo-Cyanine5 carboxylic acid involves its ability to absorb light at specific wavelengths and emit fluorescence. The sulfonic acid groups enhance its solubility and charge properties, allowing it to interact with various molecular targets. The carboxylic acid group facilitates conjugation to biomolecules, enabling targeted imaging and detection .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sulfo-Cyanine5.5 carboxylic acid: Similar structure but with different spectral properties.
Cyanine5 carboxylic acid: Non-sulfonated analog with different solubility properties.
Sulfo-Cyanine7.5 carboxylic acid: Near-infrared emitting dye with similar applications.
Uniqueness
Sulfo-Cyanine5 carboxylic acid stands out due to its high water solubility, strong fluorescence, and stability across a wide pH range. These properties make it highly versatile for various applications in research and industry .
Eigenschaften
IUPAC Name |
potassium;1-(5-carboxypentyl)-3,3-dimethyl-2-[5-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)penta-2,4-dienylidene]indole-5-sulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H38N2O8S2.K/c1-31(2)24-20-22(43(37,38)39)15-17-26(24)33(5)28(31)12-8-6-9-13-29-32(3,4)25-21-23(44(40,41)42)16-18-27(25)34(29)19-11-7-10-14-30(35)36;/h6,8-9,12-13,15-18,20-21H,7,10-11,14,19H2,1-5H3,(H2-,35,36,37,38,39,40,41,42);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADTLWAAMVPCPTC-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=CC=C3C(C4=C(N3CCCCCC(=O)O)C=CC(=C4)S(=O)(=O)[O-])(C)C)C)C.[K+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H37KN2O8S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
680.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-(2-methylphenyl)-1-[2-(trifluoromethyl)benzyl]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14107265.png)
![3-(2-hydroxy-3,5-dimethylphenyl)-5-(3-hydroxypropyl)-4-(3,4,5-trimethoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14107266.png)
![9-(3-chlorophenyl)-3-(4-fluorobenzyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B14107267.png)
![2-[4-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5-yl]-5-[2-(4-phenylpiperazin-1-yl)ethoxy]phenol](/img/structure/B14107274.png)
![2-(Butylamino)-1-[2,7-dichloro-9-[(4-chlorophenyl)methylidene]fluoren-4-yl]ethanol](/img/structure/B14107278.png)
![N-(4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-4-oxo-4H-chromene-3-carboxamide hydrochloride](/img/structure/B14107286.png)
![3-[(2,5-dimethylphenyl)methyl]-9-(3-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14107296.png)

![2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3-chloro-4-fluorobenzyl)acetamide](/img/structure/B14107316.png)
![N-benzyl-3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}propanamide](/img/structure/B14107323.png)
![6-(3-Chloro-2-methylphenyl)-4,7-dimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B14107324.png)
![1-methyl-9-(4-methylphenyl)-3-nonyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14107333.png)


